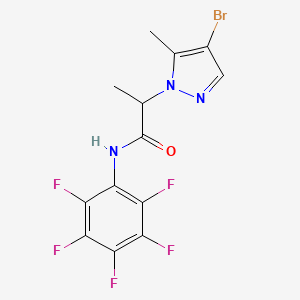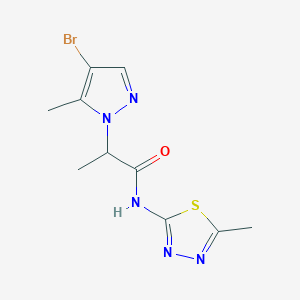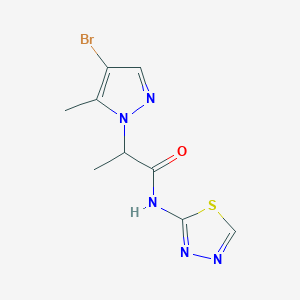![molecular formula C11H9F2N7O3 B4364711 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B4364711.png)
2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Descripción general
Descripción
2-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a synthetic compound belonging to the class of oxadiazoles, known for their versatile applications in various fields including medicinal chemistry, agriculture, and materials science. It features a combination of pyrazole and oxadiazole rings, making it a compound of interest due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid
Starting from commercially available pyrazole, a difluoromethyl group is introduced via electrophilic substitution reaction using difluorocarbene generated in situ from difluoromethyl diazomethane.
The resulting product is oxidized to form 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.
Step 2: Formation of the Oxadiazole Ring
The carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
The hydrazide is subjected to cyclization with carbon disulfide in the presence of base to yield the 1,3,4-oxadiazole ring.
Step 3: Attachment of the Nitro-Pyrazole Moiety
The oxadiazole intermediate is coupled with 4-nitro-1H-pyrazole through an ethyl linker using a nucleophilic substitution reaction, typically under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole involves optimizing the above synthetic route for large-scale synthesis. This includes:
Use of continuous flow reactors for efficient and safe handling of reactive intermediates.
Optimization of reaction conditions to maximize yield and purity.
Implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, forming various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in further functionalization.
Substitution: The difluoromethyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Typical reagents are hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation Products: Oxidized pyrazoles and oxadiazole derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted pyrazole and oxadiazole compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology
Biological Studies: It is investigated for its potential as a bioactive molecule in various biological assays.
Medicine
Drug Development: The compound's structure is explored for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Materials Science: Application in the development of advanced materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole exerts its effects is linked to its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and nitro groups enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, disrupting cell signaling, or inducing specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring and have varied biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings are known for their anti-inflammatory and antimicrobial properties.
Uniqueness
The unique combination of difluoromethyl and nitro-pyrazole groups in 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole sets it apart from other compounds. This structure provides distinct chemical properties and reactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N7O3/c12-11(13)19-4-1-8(17-19)10-16-15-9(23-10)2-3-18-6-7(5-14-18)20(21)22/h1,4-6,11H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFMWSDMWUGOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=NN=C(O2)CCN3C=C(C=N3)[N+](=O)[O-])C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364630.png)
![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE](/img/structure/B4364648.png)

![ETHYL 4-[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4364664.png)

![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4364678.png)

![6-AMINO-1,3-DIPHENYL-4-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4364697.png)
![6-amino-4-(1-methyl-1H-pyrazol-3-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4364700.png)
![BENZYL 2-{[4-AMINO-5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B4364704.png)
![[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4364706.png)
![1-(difluoromethyl)-N-[3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364719.png)
![2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4364726.png)
![2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4364732.png)
